7-Hydroxyspiro[2.5]oct-6-en-5-one
Description
7-Hydroxyspiro[2.5]oct-6-en-5-one is a bicyclic organic compound characterized by a spiro junction connecting two rings: a 2-membered and a 5-membered ring. The molecule features a hydroxyl group at position 7, a ketone at position 5, and an unsaturated double bond at position 5.
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
5-hydroxyspiro[2.5]oct-5-en-7-one |
InChI |
InChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h3,9H,1-2,4-5H2 |
InChI Key |
BXLKRLBMDZIWGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=CC(=O)C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 7-Hydroxyspiro[2.5]oct-6-en-5-one can be contextualized against the following analogous spiro systems:
7-Azaspiro[5.2]octane Derivatives
- Structure : Features a nitrogen atom in the 7-position of a spiro[5.2]octane system. Derivatives include N-phenylthiocarbamyl and acetylated variants .
- Key Differences: Functional Groups: Lacks the hydroxyl and ketone moieties present in the target compound. Reactivity: The nitrogen atom enables nucleophilic reactivity (e.g., in alkylation or acylation), contrasting with the ketone-driven electrophilic reactivity of this compound.
7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one
- Structure: Contains both oxygen (oxa) and nitrogen (aza) atoms in a smaller spiro[2.4] system, with an amino group at position 7 and a ketone at position 4 .
- Key Differences: Ring Size: The spiro[2.4] system introduces greater ring strain compared to the more relaxed spiro[2.5] framework. Molecular Weight: Smaller molecular formula (C₅H₆N₂O₂ vs. C₇H₈O₂ for the target, assuming stoichiometry based on nomenclature) .
6-Azaspiro[2.5]oct-5-en-5-amine Derivatives
- Structure : Shares the spiro[2.5] backbone but replaces the hydroxyl and ketone with amine groups and alkyl substituents (e.g., methyl, isopropyl) .
- Key Differences :
- Substituent Effects : Methyl/isopropyl groups increase hydrophobicity, whereas the hydroxyl group in the target compound enhances hydrophilicity.
- Biological Interactions : Amine derivatives may exhibit stronger basicity and metal-chelation capacity, unlike the acidic hydroxyl and neutral ketone functionalities.
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Spiro Ring Sizes | Key Properties |
|---|---|---|---|---|---|
| This compound | Not Provided | C₇H₈O₂ (inferred) | Hydroxyl, Ketone, Double Bond | [2.5] | High polarity, H-bond donor/acceptor |
| 7-Azaspiro[5.2]octane | Not Provided | C₇H₁₃N | Amine | [5.2] | Nucleophilic reactivity |
| 7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one | 2089257-69-0 | C₅H₆N₂O₂ | Amino, Ketone, Oxa, Aza | [2.4] | High ring strain, moderate polarity |
| 6-Azaspiro[2.5]oct-5-en-5-amine | 219477-71-1 | C₈H₁₄N₂ | Amine, Alkyl substituents | [2.5] | Hydrophobic, basic |
Research Findings and Implications
Synthetic Challenges : The hydroxyl and ketone groups in this compound likely necessitate oxidation-protection strategies absent in amine- or azaspiro syntheses .
Stability : Larger spiro[2.5] systems (vs. [2.4]) reduce ring strain, enhancing thermal stability .
Applications : Hydroxyl and ketone functionalities suggest utility in pharmaceuticals (e.g., as hydrogen-bonding motifs) or catalysis, contrasting with amine derivatives’ roles in coordination chemistry .
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